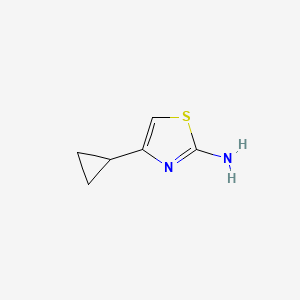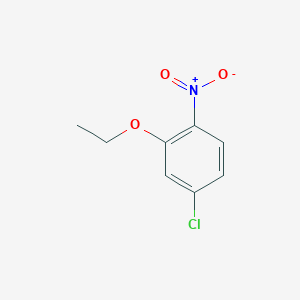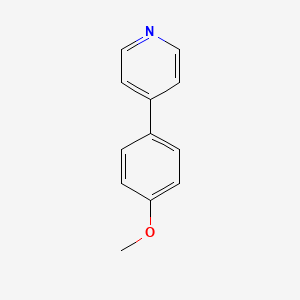
4-(4-Methoxyphenyl)pyridine
Overview
Description
4-(4-Methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO It consists of a pyridine ring substituted with a 4-methoxyphenyl group
Mechanism of Action
Target of Action
A structurally similar compound, apixaban, which contains a 1-(4-methoxyphenyl) group, is known to inhibit activated factor x (fxa), a key enzyme in the coagulation cascade .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Pyridine derivatives are known to be involved in various biological activities, including antimicrobial, anticancer, antioxidant, and insecticidal effects . In the case of Apixaban, it inhibits the coagulation cascade, reducing thrombin generation .
Pharmacokinetics
Apixaban, a related compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated through renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Pyridine derivatives have been shown to exhibit various biological activities, including antimicrobial, anticancer, antioxidant, and insecticidal effects .
Action Environment
The action, efficacy, and stability of 4-(4-Methoxyphenyl)pyridine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used to synthesize pyridine derivatives, is known to be influenced by the choice of boron reagents and the reaction conditions .
Biochemical Analysis
Biochemical Properties
4-(4-Methoxyphenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in catalytic systems involving bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes . These interactions are crucial for understanding the compound’s role in biochemical processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in the catalytic system mentioned earlier, the compound interacts with bis(4-methoxyphenyl)selenide and DMAP, leading to the formation of a quaternary selenium intermediate . These interactions highlight the compound’s role in biochemical reactions at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-Methoxyphenyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with a halogenated pyridine. For example, 4-bromoanisole can be reacted with 4-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyridine ring can be reduced to a piperidine ring under certain conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using a palladium catalyst is a typical method for reducing the pyridine ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the pyridine ring results in a piperidine derivative.
Scientific Research Applications
4-(4-Methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
4-(4-Dimethylaminophenyl)pyridine: This compound has a dimethylamino group instead of a methoxy group, which can affect its electronic properties and reactivity.
4-Methoxyphenyl derivatives: Other compounds with a 4-methoxyphenyl group, such as 4-methoxyphenylacetic acid, share some similarities in terms of their chemical behavior.
Uniqueness
4-(4-Methoxyphenyl)pyridine is unique due to the combination of the methoxyphenyl group and the pyridine ring. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it a versatile compound in both research and industry.
Properties
IUPAC Name |
4-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXPUDLCSHDVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345335 | |
| Record name | 4-(4-Methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5938-16-9 | |
| Record name | 4-(4-Methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-(4-Methoxyphenyl)pyridine in coordination chemistry?
A1: this compound serves as a precursor to bidentate ligands. After demethylation of the methoxy group, it transforms into a bridging ligand with a pyridyl and a phenolate donor. These donors enable the formation of both mono and binuclear complexes with metals like molybdenum and tungsten. []
Q2: How does N-methylation impact the electrochemical properties of metal complexes containing this compound derivatives?
A2: Studies using cyclic voltammetry revealed that N-methylation of the pyridyl group in molybdenum complexes containing demethylated this compound derivatives leads to an anodic shift in the 16e-17e reduction potential. Interestingly, the magnitude of this shift varies depending on the specific structure of the derivative, highlighting the impact of ligand structure on the electronic properties of the metal complex. []
Q3: What are the potential applications of this compound derivatives in materials science?
A3: Researchers have explored the use of N-methylpyridinium-4-phenolate betaine dyes, synthesized from this compound, as potential solvatochromic dyes. These dyes exhibit a shift in their UV-Vis absorption spectra depending on the solvent polarity, making them interesting candidates for applications such as sensors or molecular probes. []
Q4: Have any biological activities been reported for compounds derived from this compound?
A4: While not directly related to this compound, researchers have synthesized a series of pyrido[2,3-d]pyrimidine derivatives starting from a this compound precursor. Notably, some of these synthesized compounds exhibited significant antifungal activity in vitro. This finding suggests that further exploration of this compound derivatives as potential scaffolds for medicinal chemistry could be worthwhile. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)


![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1348576.png)

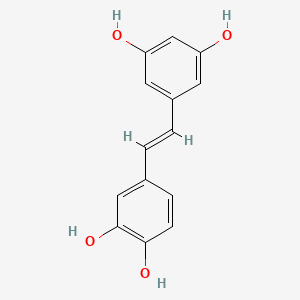
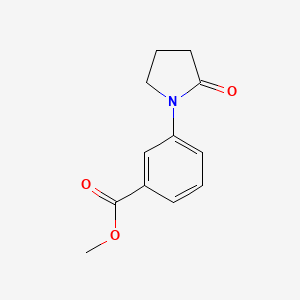
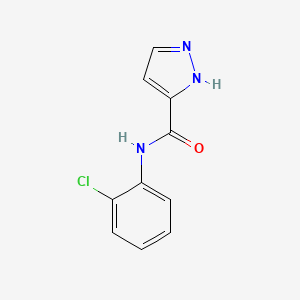
![Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B1348589.png)


